1-(2-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 2-methoxyaniline with a thiadiazole derivative under specific conditions. The reaction may proceed through the formation of an intermediate isocyanate, which then reacts with the thiadiazole derivative to form the final product. Common reagents used in this synthesis include phosgene or triphosgene, and the reaction is usually carried out in an inert atmosphere such as nitrogen or argon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole moiety is known to interact with biological systems through various pathways, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 1-(2-Methoxyphenyl)-3-(5-chloro-1,3,4-thiadiazol-2-yl)urea
- 1-(2-Methoxyphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Uniqueness
1-(2-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of both the methoxyphenyl and phenylthiadiazole moieties, which may confer specific biological activities or chemical properties not found in other similar compounds. The combination of these functional groups can result in unique interactions with biological targets or distinct chemical reactivity.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-10-6-5-9-12(13)17-15(21)18-16-20-19-14(23-16)11-7-3-2-4-8-11/h2-10H,1H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYYAKRJTFSIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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